7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
7-amino-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUBLBBADLEQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 100°C | 72 |
| Catalyst | HCl (conc.) | 68 |
| Reaction Time | 12 h | 75 |
| Solvent | Ethanol | 70 |
The use of ethanol as a solvent enhances solubility of intermediates, while prolonged reaction times improve cyclization efficiency.
Multi-Component Reaction Strategy
Multi-component reactions (MCRs) offer a one-pot synthesis route, reducing purification steps. A representative protocol involves:
Key Mechanistic Steps
-
Schiff base formation : The aldehyde group of 2-aminonicotinaldehyde reacts with the ketone, forming an imine linkage.
-
Electrophilic aromatic substitution : The enol form of methyl vinyl ketone attacks the electron-deficient pyridine ring, forming the dihydro-naphthyridine skeleton.
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Oxidative aromatization : Ammonium persulfate oxidizes the dihydro intermediate to introduce the ketone group.
Catalytic Hydrogenation of Naphthyridine Precursors
Reduction of fully aromatic naphthyridines provides a pathway to dihydro derivatives. For example, hydrogenating 7-nitro-1,8-naphthyridin-4-one over a palladium-on-carbon (Pd/C) catalyst yields the target compound:
Catalytic System Comparison
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 1 | 25 | 85 |
| PtO₂ | 3 | 50 | 78 |
| Raney Ni | 2 | 40 | 65 |
Pd/C exhibits superior selectivity due to its moderate activity, minimizing side reactions such as over-hydrogenation.
Rearrangement of Tetrahydro-Naphthyridine Intermediates
Rearrangement reactions of tetrahydro-naphthyridines provide access to dihydro derivatives. For instance, heating 7-amino-5,6,7,8-tetrahydro-1,8-naphthyridin-4-one in the presence of acetic anhydride induces a ring-contraction rearrangement:
Rearrangement Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | 120 | 6 | 58 |
| TFAA | 100 | 4 | 62 |
| HCl (gas) | 80 | 8 | 54 |
Trifluoroacetic anhydride (TFAA) accelerates rearrangement due to its strong electrophilic character.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis enables scalable production with minimal purification. A polystyrene resin functionalized with a Rink amide linker is used to anchor a pyridine-carboxylic acid precursor. Sequential steps include:
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted naphthyridines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) for these bacteria are reported in the low micromolar range, indicating potent activity against common pathogens .
Antiparasitic Effects
The compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have reported IC50 values ranging from 10 to 60 nM, suggesting strong efficacy across various stages of the parasite's life cycle. The mechanism appears to involve targeting the Na+-efflux ATPase ATP4, which leads to increased intracellular sodium levels and disrupts the parasite's homeostasis .
Anticancer Potential
Preliminary studies suggest that this compound may act as a synthetic lethal agent in cancer cells. It has been observed to inhibit specific deubiquitinase complexes involved in cancer cell survival pathways. This inhibition may enhance the effectiveness of existing chemotherapeutics by overcoming resistance mechanisms in tumors .
Table 1: Summary of Biological Activities
Neurological Disorders
There is emerging evidence that derivatives of the naphthyridine scaffold can be beneficial in treating neurological disorders such as Alzheimer's disease and depression. These compounds have shown potential neuroprotective effects and may modulate neurotransmitter systems .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various naphthyridine derivatives, this compound was found to exhibit significant activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Mechanism
Research focusing on the anticancer mechanisms revealed that this compound could effectively target the USP1-UAF1 deubiquitinase complex. This mechanism is crucial for cancer cell proliferation and survival, indicating that it could be used to enhance existing cancer therapies .
Mechanism of Action
The mechanism of action of 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(1,3,4-Oxadiazol-2-yl)-1,8-Naphthyridin-4(1H)-ones
- Key Compounds : 6e and 6h (e.g., 6-(4-(methylsulfonyl)phenyl)-3-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one) .
- Structural Differences: The oxadiazole moiety replaces the amino group at position 7, increasing lipophilicity and enabling π–π stacking interactions (e.g., with Trp169 in ATR kinase) .
- Biological Activity: Cisplatin Sensitization: Compounds 6e and 6h synergize with cisplatin by inhibiting the ATR/CHK1 DNA damage response pathway, reducing IC50 values by ~50% in HCT116 colon cancer cells . Mechanism: Molecular docking shows hydrogen bonding between oxadiazole and Val170/Glu168 in ATR kinase, critical for sensitization . Selectivity: Lower toxicity to non-cancerous cells compared to cisplatin alone .
3-Methylidene-2,3-Dihydro-1,8-Naphthyridin-4(1H)-ones
- Key Compound : 2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (4a) .
- Structural Differences: An exo-methylidene group replaces the amino substituent, enhancing electrophilicity and conjugation with the carbonyl group.
- Biological Activity :
7-Acetamido-1,8-Naphthyridin-4(1H)-one
- Key Compound : 7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) .
- Biological Activity: Antibiotic Modulation: At MIC/8 (128 µg/mL), it enhances fluoroquinolone activity (e.g., norfloxacin) against multi-resistant E. coli by 4–8-fold via unknown mechanisms .
1-Methyl-2,3-Dihydro-1,8-Naphthyridin-4(1H)-one
- Key Compound : 1-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (1t) .
- Structural Differences: Methyl group at position 1 instead of amino at position 5.
- Applications : Used in catalytic studies (e.g., ruthenium-mediated ketone reductions), where the dihydro ring stabilizes transition states .
Comparative Analysis of Pharmacological Properties
Structural-Activity Relationships (SAR)
- Amino Group (7-position): Enhances solubility and hydrogen-bonding interactions but may reduce metabolic stability compared to lipophilic groups (e.g., oxadiazole or methylidene) .
- Dihydro Core : Conformational rigidity improves target binding compared to fully aromatic naphthyridines .
- Substituent Position : Activity is highly position-dependent. For example, 3-substituted oxadiazoles (6e/6h) show potent ATR inhibition, while 7-substituted acetamido derivatives (1,8-NA) lack direct antibacterial effects .
Biological Activity
7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in cancer treatment and antibacterial activities.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H9N3O. The compound can be synthesized through various methods, including the condensation of 2-aminopyridine derivatives with suitable carbonyl compounds. For instance, the synthesis often involves reactions like the Knorr and Conard-Limpach reactions which yield naphthyridine derivatives with diverse substituents that enhance biological activity .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study highlighted its efficacy in enhancing the sensitivity of cancer cells to cisplatin, a common chemotherapeutic agent. Specifically, derivatives of this compound demonstrated significant cytotoxic effects against HCT116 colorectal cancer cells by inducing apoptosis through mechanisms involving the inhibition of DNA repair pathways .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6e | 12.5 | Induces apoptosis via ATR/CHK1 pathway |
| 6h | 10.0 | Enhances cisplatin sensitivity |
| HKL-1 | 15.0 | Antimitotic agent causing G2/M arrest |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown intrinsic antibacterial activity against various Gram-negative bacteria. Studies reveal that certain derivatives possess strong antibacterial effects with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Escherichia coli and Acinetobacter baumannii. These compounds also exhibit biofilm inhibition capabilities which are crucial for combating persistent bacterial infections .
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6 | 0.5 | E. coli |
| 7 | 1 | A. baumannii |
| 6 | 32 | K. pneumoniae |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound interacts with DNA by binding to guanine-rich sequences, inhibiting telomerase activity and promoting apoptosis in cancer cells .
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is critical for bacterial virulence .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Cisplatin Sensitization : In a controlled study involving HCT116 cells treated with cisplatin and various naphthyridine derivatives (including 7-amino variants), significant apoptosis was observed compared to controls without sensitizers .
- Biofilm Inhibition : In another study focusing on A. baumannii, treatment with naphthyridine derivatives resulted in a marked reduction in biofilm formation by up to 75% at MIC concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
